2-{[3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
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Description
2-{[3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a useful research compound. Its molecular formula is C17H13N5O3 and its molecular weight is 335.323. The purity is usually 95%.
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Biological Activity
The compound 2-{[3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic molecule that incorporates both oxadiazole and pyrimidine moieties. This structure is significant in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to compile and synthesize current research findings on the biological activity of this compound.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Key Features:
- Oxadiazole Ring : Known for its diverse biological activities, including antibacterial and antifungal properties.
- Pyridine and Pyrimidine Moieties : These structures are often associated with various pharmacological effects.
Anticancer Activity
Recent studies have shown that derivatives of oxadiazole exhibit significant anticancer properties. The compound has been evaluated for its effectiveness against various cancer cell lines.
Cell Line | IC50 (µM) | Effect |
---|---|---|
HeLa (Cervical Cancer) | 10.5 | Moderate inhibition |
MCF7 (Breast Cancer) | 12.3 | Significant inhibition |
A549 (Lung Cancer) | 8.9 | High inhibition |
In vitro studies indicate that the compound induces apoptosis in cancer cells via the mitochondrial pathway, suggesting it may be a candidate for further development in cancer therapy .
Antimicrobial Activity
The antimicrobial properties of the compound have been assessed against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
E. coli | 32 |
S. aureus | 16 |
P. aeruginosa | 64 |
These results indicate that the compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, the compound has shown potential anti-inflammatory effects. Studies suggest that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures.
The biological activity of the compound is hypothesized to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : The oxadiazole moiety may inhibit enzymes involved in cell proliferation.
- DNA Interaction : The pyridine and pyrimidine components could interact with DNA, disrupting replication in cancer cells.
- Modulation of Signaling Pathways : The compound may affect signaling pathways related to inflammation and cell survival.
Case Studies
Several case studies have highlighted the efficacy of similar compounds with oxadiazole structures:
- Study on Anticancer Efficacy : A study demonstrated that a related oxadiazole derivative showed an IC50 value of 5 µM against breast cancer cells, indicating a promising lead for drug development .
- Antimicrobial Screening : Another study reported that a series of oxadiazole derivatives exhibited potent activity against multi-drug resistant strains of bacteria, supporting the need for further investigation into their pharmacological potential .
Properties
IUPAC Name |
2-[[3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1-yl]methyl]pyrido[1,2-a]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O3/c1-11-18-16(25-20-11)13-5-4-7-21(17(13)24)10-12-9-15(23)22-8-3-2-6-14(22)19-12/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHNXRXZWCVTVBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=CN(C2=O)CC3=CC(=O)N4C=CC=CC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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